molecular formula C7H7BrO2S B6214097 2-bromo-5-ethylthiophene-3-carboxylic acid CAS No. 1160720-62-6

2-bromo-5-ethylthiophene-3-carboxylic acid

Cat. No.: B6214097
CAS No.: 1160720-62-6
M. Wt: 235.1
InChI Key:
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Description

Thiophene derivatives, like “2-bromo-5-ethylthiophene-3-carboxylic acid”, are often used in natural products, medicines, functional materials, and photoresponsive dyes . They are heterocyclic compounds with unique electronic, optical, and redox properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenated thiophene derivatives . For example, the autopolymerization reaction is one of the synthesis methods of polythiophenes .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

The polymerization reaction of thiophene derivatives can occur in multiple steps . For instance, when a brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated, acting not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For example, the storage temperature, purity, physical form, and molecular weight can be determined .

Mechanism of Action

The mechanism of action of thiophene derivatives is often related to their unique electronic, optical, and redox properties . These properties lead to stabilization in various oxidation states and excellent charge transport properties .

Safety and Hazards

Safety information for thiophene derivatives often includes hazard statements and precautionary statements . For example, they may have hazard statements like “H302-H315-H319-H335-H227” and precautionary statements like "P210-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501" .

Future Directions

The future directions for research on thiophene derivatives could include further investigation into their synthesis methods, reaction mechanisms, and applications in various fields such as dyes, pharmaceuticals, agrochemicals, etc .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-ethylthiophene-3-carboxylic acid involves the bromination of 5-ethylthiophene-3-carboxylic acid followed by the esterification of the resulting product with bromoacetic acid. The ester is then hydrolyzed to yield the desired carboxylic acid.", "Starting Materials": [ "5-ethylthiophene-3-carboxylic acid", "bromine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 5-ethylthiophene-3-carboxylic acid with bromine in the presence of sulfuric acid to yield 2-bromo-5-ethylthiophene-3-carboxylic acid", "Step 2: Esterification of 2-bromo-5-ethylthiophene-3-carboxylic acid with bromoacetic acid in the presence of acetic anhydride and sodium acetate to yield the ester", "Step 3: Hydrolysis of the ester with sodium hydroxide to yield 2-bromo-5-ethylthiophene-3-carboxylic acid" ] }

CAS No.

1160720-62-6

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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